molecular formula C23H31ClN6O2 B2393253 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851941-89-4

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2393253
CAS No.: 851941-89-4
M. Wt: 458.99
InChI Key: WVQUKZBKKIFQEV-UHFFFAOYSA-N
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Description

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31ClN6O2 and its molecular weight is 458.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study focused on the development of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for antiasthmatic activity. The research explored the synthesis and characterization of these compounds, highlighting their significant vasodilator activity. One derivative showed notable activity compared to the standard Cilostazol, suggesting potential for anti-asthmatic compounds development (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Psychotropic Potential

Another investigation delved into arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, aiming at identifying potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors with possible anxiolytic and antidepressant properties. This study designed a new series of derivatives and evaluated their psychotropic activity, revealing that certain derivatives displayed antidepressant-like and anxiolytic-like activities in animal models, underlining the therapeutic potential of these compounds in treating psychological disorders (Chłoń-Rzepa et al., 2013).

Antimycobacterial Activity

Research on purine linked piperazine derivatives aimed to identify potent inhibitors of Mycobacterium tuberculosis. The study synthesized a series of novel compounds targeting MurB to disrupt peptidoglycan biosynthesis, exhibiting antiproliferative effects. Some analogues demonstrated promising activity against Mycobacterium tuberculosis H37Rv, offering a foundation for future development of preclinical agents against tuberculosis (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine, have been found to interact with theD4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor system, which plays a crucial role in the human brain and is involved in various neurological processes such as mood, reward, and regulation of the sleep-wake cycle.

Properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN6O2/c1-16(2)8-9-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-10-12-29(13-11-28)18-7-5-6-17(24)14-18/h5-7,14,16H,8-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQUKZBKKIFQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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